molecular formula C18H22ClFN2O4 B2663307 2-(4-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1396806-53-3

2-(4-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2663307
CAS RN: 1396806-53-3
M. Wt: 384.83
InChI Key: KBGDHNXQQGFNMK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H22ClFN2O4 and its molecular weight is 384.83. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation

Several studies have focused on the synthesis and pharmacological evaluation of novel derivatives involving similar structural motifs, such as fluorophenyl groups, piperazine, and furan-2-yl compounds. These studies highlight the potential use of these compounds in developing therapeutic agents, particularly as antidepressants and antianxiety medications. For example, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed significant antidepressant and antianxiety activity, suggesting the potential of similar compounds in neuropsychopharmacology (J. Kumar et al., 2017).

Antipsychotic Potential

Conformationally restricted butyrophenones with structural elements akin to the queried compound have been evaluated for their antipsychotic potential. These studies provide a foundation for researching similar compounds' roles in treating psychiatric disorders, emphasizing their affinity for dopamine and serotonin receptors, which are critical targets in antipsychotic drug development (E. Raviña et al., 2000).

Neuroprotective Activities

Research into edaravone derivatives containing benzylpiperazine moieties has demonstrated significant neuroprotective activities, suggesting that structurally related compounds could be explored for treating neurological damage, such as that caused by cerebral ischemia (Mengjie Gao et al., 2022).

Antimalarial Agents

Aryl piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antimalarial activity, indicating that compounds with similar structural features could have potential applications in developing new antimalarial agents (A. Mendoza et al., 2011).

Selective Serotonin Reuptake Inhibitors (SSRIs)

Compounds with the fluorophenoxy and phenylethyl piperazine structure have been synthesized as SSRIs with a potentially improved adverse reaction profile, indicating the importance of structural elements like those in the queried compound for psychiatric medication development (J. Dorsey et al., 2004).

properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4.ClH/c19-14-3-5-15(6-4-14)25-13-18(23)21-9-7-20(8-10-21)12-16(22)17-2-1-11-24-17;/h1-6,11,16,22H,7-10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGDHNXQQGFNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)COC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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